cis-Cccnu

Descripción

Overview of Nitrosourea (B86855) Compounds and their Research Significance

Nitrosourea compounds represent a class of alkylating agents characterized by the presence of both a nitroso (R-NO) group and a urea (B33335) moiety wikipedia.org. These compounds have been subjects of extensive academic research due to their significant biological activities, particularly their ability to damage DNA. taylorandfrancis.comnih.gov Nitrosoureas exert their effects primarily through the alkylation and carbamoylation of macromolecules, including DNA, which can lead to structural alterations, disruption of transcription and translation, and inhibition of DNA repair processes, notably by blocking O⁶-alkylguanine transferase tandfonline.com.

The research significance of nitrosourea compounds stems from their lipophilic nature, which allows them to cross biological membranes, including the blood-brain barrier. wikipedia.orgtaylorandfrancis.comnih.gov This characteristic has made them particularly relevant in the investigation of central nervous system (CNS) tumors, such as glioblastoma multiforme. wikipedia.orgtaylorandfrancis.com Beyond CNS malignancies, academic inquiry has explored their activity in various solid tumors and hemoblastomas. tandfonline.com The diverse chemical structures resulting from the addition of the nitrosourea group to different scaffolds (aliphatic, cycloaliphatic, heterocycles) have yielded compounds with varied therapeutic and toxic profiles, further fueling research into structure-activity relationships. tandfonline.com

Key properties influencing the impact of nitrosoureas in research include their capacity to penetrate the blood-brain barrier, variations in molecular mechanisms despite similar structures, lipophilicity, and their reactivity upon biodegradation. tandfonline.com Research has indicated that nitrosourea compounds with strong alkylating activity, good lipid solubility, and low chemical stability tend to exhibit notable effects. tandfonline.com

Examples of nitrosourea compounds that have been investigated in academic settings include carmustine (B1668450) (BCNU), lomustine (B1675051) (CCNU), semustine (B1681729), chlorozotocin (B1668840), nimustine, fotemustine, streptozocin, and arabinopyranosyl-N-methyl-N-nitrosourea (Aranose). wikipedia.orgtaylorandfrancis.comnih.govwikipedia.org

Historical Context of cis-Cccnu and Related Nitrosourea Analogues in Preclinical Investigation

The history of nitrosourea compounds in preclinical investigation dates back to their discovery in a screening program at the U.S. National Cancer Institute in 1959. taylorandfrancis.com This discovery identified their potential for activity against various tumors. taylorandfrancis.com Early preclinical studies focused on understanding the fundamental mechanisms by which these compounds exerted their cytotoxic effects, primarily their DNA alkylating capabilities. wikipedia.orgnih.govwikipedia.org

Related nitrosourea analogues, such as carmustine (BCNU) and lomustine (CCNU), were among the first to demonstrate significant activity in preclinical models, particularly against intracerebral tumors. nih.gov Lomustine and semustine showed greater activity against solid tumors in preclinical studies. nih.gov Chlorozotocin, a glucose-substituted chloroethyl nitrosourea, was investigated in preclinical studies and showed approximately twice the in vitro alkylating activity of BCNU and CCNU. nih.gov Preclinical work with chlorozotocin in the L1210 leukemia system demonstrated activity at doses with minimal bone marrow toxicity, and in vitro studies showed it was relatively sparing of human bone marrow stem cells compared to BCNU. nih.gov

While this compound itself is a specific analogue, its preclinical investigation is situated within the broader historical context of evaluating nitrosourea derivatives for their potential biological activities. The development and study of various nitrosourea analogues aimed to identify compounds with improved efficacy, altered toxicity profiles, or enhanced targeting capabilities. For instance, the development of analogues like chlorozotocin explored modifications to potentially reduce myelosuppression, a common dose-limiting toxicity of nitrosoureas. nih.gov Preclinical studies have also explored combinations of nitrosoureas with other agents, such as the investigation of alpha-difluoromethylornithine (DFMO) in combination with BCNU in cell culture and animal tumor models. aacrjournals.org

The preclinical investigation of nitrosourea analogues has been crucial in understanding their mechanisms of action, identifying potential therapeutic applications, and informing the selection of compounds for further development. This historical context provides a foundation for current research on specific analogues like this compound, guiding hypotheses about its potential activities and areas of investigation.

Current Academic Research Gaps and Future Directions for this compound Studies

Despite the historical research on nitrosourea compounds, including related analogues, several academic research gaps persist regarding specific compounds like this compound. One significant gap lies in a comprehensive understanding of the precise molecular mechanisms of action and the full spectrum of biological interactions specific to this compound. While the general mechanism of nitrosoureas involves alkylation and carbamoylation, the specific sites of modification and the downstream cellular consequences may vary between analogues, warranting detailed investigation for this compound. tandfonline.com

Another gap relates to the comparative preclinical efficacy of this compound against a wider range of tumor types and in various model systems. While nitrosoureas have shown activity in CNS tumors and other malignancies, the specific activity profile of this compound needs further delineation through rigorous preclinical studies. wikipedia.orgtaylorandfrancis.comtandfonline.com

Furthermore, research is needed to explore potential strategies to enhance the efficacy and selectivity of this compound. This could involve investigating novel delivery systems to improve tumor targeting or reduce off-target effects. tandfonline.com Understanding the mechanisms of resistance that may develop against this compound is also a critical research gap, as resistance is a common challenge with alkylating agents. nih.govnih.gov

Future directions for this compound studies in academic research should focus on addressing these gaps. This includes:

Detailed Mechanistic Studies: Utilizing advanced biochemical and molecular techniques to precisely map the DNA adducts formed by this compound and elucidate the downstream cellular signaling pathways affected.

Expanded Preclinical Evaluation: Conducting comprehensive in vitro and in vivo studies using diverse cancer cell lines and animal models to determine the full range of susceptible tumor types and assess comparative efficacy against existing nitrosoureas and other standard agents.

Investigation of Combination Strategies: Exploring potential synergistic interactions between this compound and other therapeutic agents, including targeted therapies and immunotherapies, in preclinical models. aacrjournals.orgresearchgate.net

Development of Delivery Systems: Researching novel formulations or delivery platforms, such as nanoparticles, to improve the pharmacokinetic profile and tumor-specific accumulation of this compound. pensoft.net

Resistance Mechanism Research: Identifying the molecular mechanisms underlying acquired or intrinsic resistance to this compound to inform the development of strategies to overcome resistance. nih.govnih.gov

Addressing these research gaps through dedicated academic investigation is crucial for fully understanding the potential of this compound and determining its future role in research and potentially beyond. Future research directions in cancer therapy, in general, involve exploring rational combination therapies, developing better drug delivery methods, and validating promising early signals in rigorous studies. zenodo.org

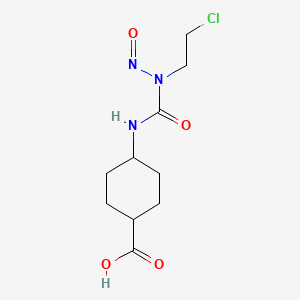

Structure

3D Structure

Propiedades

Número CAS |

42558-93-0 |

|---|---|

Fórmula molecular |

C10H16ClN3O4 |

Peso molecular |

277.7 g/mol |

Nombre IUPAC |

4-[[2-chloroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C10H16ClN3O4/c11-5-6-14(13-18)10(17)12-8-3-1-7(2-4-8)9(15)16/h7-8H,1-6H2,(H,12,17)(H,15,16) |

Clave InChI |

VGKZBAMIYUHSMU-UHFFFAOYSA-N |

SMILES |

C1CC(CCC1C(=O)O)NC(=O)N(CCCl)N=O |

SMILES canónico |

C1CC(CCC1C(=O)O)NC(=O)N(CCCl)N=O |

Otros números CAS |

42558-94-1 42558-93-0 |

Sinónimos |

cis-acid NSC 153174 NSC 153174, (trans)-isome |

Origen del producto |

United States |

Synthetic Pathways and Stereochemical Considerations of Cis Cccnu

Multi-Step Synthesis Methodologies for cis-Cccnu

The synthesis of this compound typically involves multi-step reaction sequences, often starting from a cyclohexyl derivative with a pre-established cis configuration. The introduction of the nitrosourea (B86855) functionality requires careful control of reaction conditions.

Starting Materials and Reaction Conditions

A common starting material for the synthesis of this compound or related cis-4-substituted cyclohexyl derivatives is cis-4-aminocyclohexanecarboxylic acid or cis-4-aminocyclohexanol hydrochloride. nih.gov The synthesis often involves methylation and subsequent hydrochloride formation.

Specific reaction conditions are employed to ensure the desired product is obtained with high purity. For example, in the synthesis of cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride, a multi-step route starting from cis-4-aminocyclohexanecarboxylic acid involves tosylation of the amine group, followed by methylation using agents like methyl iodide, and finally acidic hydrolysis to remove the tosyl group and form the hydrochloride salt. Alternative routes may involve coupling reactions with methylamine (B109427) derivatives under controlled pH conditions.

Intermediate Compounds and Purification Strategies

The synthesis of this compound and its analogues involves the formation of several intermediate compounds. For instance, in the synthesis of cis-4'-hydroxylomustine (C-4'OH-CCNU), an intermediate urea (B33335) derivative is formed by reacting cis-4-aminocyclohexanol hydrochloride with an isocyanate. researchgate.net Subsequent nitrosation of this urea derivative yields C-4'OH-CCNU. researchgate.net

Purification strategies are essential to isolate the desired product and its intermediates with sufficient purity. While the trans isomer might be purified by recrystallization, the purification of the cis compound can be more challenging and may require techniques such as column chromatography. researchgate.net This method can yield an oil that solidifies through techniques like high-vacuum treatment and freeze-drying. researchgate.net

Stereochemical Control and Retention in this compound Synthesis

Maintaining the cis stereochemistry on the cyclohexyl ring is a critical aspect of this compound synthesis. Stereochemical control and retention are influenced by the choice of starting materials and reaction conditions.

Starting from a precursor with a defined cis configuration, such as cis-4-aminocyclohexanecarboxylic acid or cis-4-aminocyclohexanol hydrochloride, is fundamental to obtaining the cis product. nih.gov Synthetic methods are designed to ensure that the reactions proceed without epimerization or inversion of the stereocenter on the cyclohexyl ring. For example, the tosylation, methylation, and acidic hydrolysis route for synthesizing cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride is reported to ensure stereochemical retention of the cis configuration.

Experimental verification of the cis stereochemistry is typically performed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, which can confirm the configuration by analyzing coupling constants and chemical shifts. X-ray crystallography is considered a definitive method for confirming the cis configuration by providing detailed information about bond angles and spatial arrangement.

Synthesis of this compound Metabolites and Analogues for Research Purposes

The study of this compound often involves the synthesis of its metabolites and various analogues to understand their properties and activities. Lomustine (B1675051) (CCNU), a related nitrosourea, undergoes metabolism in vivo to form hydroxylated metabolites, including trans-4-hydroxy-CCNU and cis-4-hydroxy-CCNU (cis-4'-hydroxylomustine). medac.euresearchgate.net These metabolites can be synthesized for research purposes.

The synthesis of cis-4'-hydroxylomustine can be achieved from cis-4-aminocyclohexanol hydrochloride. researchgate.netresearchgate.net This involves the formation of a urea derivative followed by nitrosation. researchgate.net Researchers synthesize these metabolites to investigate their biological activities and compare them to the parent compound. nih.govresearchgate.net Studies have shown that hydroxylated metabolites can exhibit alkylating activity. researchgate.net

Analogues with modifications to the cyclohexyl ring or the nitrosourea moiety are also synthesized to explore structure-activity relationships. The synthesis of cis-restricted analogues is a strategy employed in medicinal chemistry to maintain a specific conformation that might be crucial for activity. mdpi.com

Advanced Synthetic Strategies for this compound Derivatives

Advanced synthetic strategies are continuously being developed in organic chemistry to achieve greater efficiency, selectivity, and access to complex molecular structures, including derivatives of compounds like this compound. While specific advanced strategies solely focused on this compound derivatives are not extensively detailed in the provided context, general advancements in synthesis are relevant.

These advanced strategies often involve the use of transition metal catalysts for stereoselective transformations, retrosynthetic analysis to design synthetic routes, and the application of modern reactions. cardiff.ac.uk Techniques such as palladium-catalyzed coupling methods, pericyclic reactions (including cycloadditions), and the use of protecting groups are integral to complex organic synthesis. cardiff.ac.uk The development of modular and stereoselective synthetic methods is a key area of research. chalmers.se For example, catalytic asymmetric synthesis starting from readily available materials is an active field. chinesechemsoc.org

The control of stereochemistry, including achieving cis or trans configurations, is a focus of advanced synthetic methodologies, often involving the careful selection of catalysts and reaction conditions. nih.govunibo.it These advancements contribute to the potential for synthesizing novel this compound derivatives with precise stereochemical control for research and evaluation.

Data Table: Synthesis of cis-4'-Hydroxylomustine (C-4'OH-CCNU)

| Starting Material | Intermediate Compound | Key Reaction Step | Purification Method | Reported Yield |

| cis-4-aminocyclohexanol hydrochloride | Urea derivative | Nitrosation | Column chromatography | Moderate researchgate.net |

Molecular Mechanisms of Action of Cis Cccnu

DNA Alkylation and Cross-Linking by cis-Cccnu

As a nitrosourea (B86855) analog, this compound is expected to exert its primary effects through the alkylation and cross-linking of DNA nih.gov. This process involves the transfer of alkyl groups to nucleophilic sites on DNA bases, forming covalent adducts. Bifunctional alkylating agents, such as nitrosoureas, have the capacity to form cross-links, which can be either within a single DNA strand (intrastrand) or between opposing strands (interstrand). Interstrand cross-links are considered particularly cytotoxic as they pose significant blocks to DNA replication and transcription.

Chloroethylnitrosoureas (CENUs), a class that includes compounds related to this compound like CCNU, undergo decomposition to produce reactive intermediates, such as chloroethyl carbenium ions researchgate.net. These electrophilic species then react with nucleophilic centers on DNA and RNA researchgate.net. A key event in the mechanism of action of CENUs is the initial rapid alkylation of DNA to form a monofunctional adduct. This is followed by a slower intramolecular rearrangement and reaction with a second nucleophilic site on the opposing DNA strand, leading to the formation of a highly cytotoxic interstrand cross-link. The O⁶ position of guanine (B1146940) is a particularly sensitive site for alkylation by nitrosoureas researchgate.net.

Formation of DNA Adducts: Characterization and Quantification

The interaction of this compound, or its active metabolites, with DNA results in the formation of various DNA adducts nih.gov. The characterization and quantification of these adducts are crucial for understanding the molecular mechanism and biological effects of the compound nih.gov. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC/ESI-MS/MS) and ³²P-postlabeling are employed for the detection and quantification of DNA adducts.

Research on related compounds, such as cisplatin (B142131) and other alkylating agents, has demonstrated the ability of these methods to identify and measure specific DNA lesions, including intrastrand and interstrand cross-links. For instance, studies on cisplatin have characterized major adducts like guanine-guanine (Pt-[GG]) and adenine-guanine (Pt-[AG]) intrastrand cross-links. Quantitative studies using these techniques can determine the levels of adducts formed per number of nucleotides, providing insights into the extent of DNA damage induced by the compound. The stability and recognition of these adducts by cellular repair systems can influence their persistence and ultimately the biological outcome.

Interference with DNA Replication and Transcription Processes

The formation of DNA adducts and cross-links by this compound significantly interferes with fundamental DNA processes, namely replication and transcription nih.govwikipedia.org. DNA replication, the process by which the genome is duplicated, relies on a damage-free DNA template. DNA cross-links act as physical blocks to the progression of replication forks, halting DNA synthesis. If these lesions are not effectively repaired, the stalled replication forks can collapse, leading to DNA breaks and potentially cell death.

Similarly, DNA transcription, the synthesis of RNA from a DNA template, can be impeded by the presence of DNA adducts and cross-links wikipedia.org. RNA polymerases, responsible for transcription, can stall or terminate upon encountering damaged DNA sites. Interference between replication and transcription can also arise from collisions between the replication machinery and transcription complexes, which can be exacerbated by DNA damage. The disruption of these essential processes ultimately impairs cell proliferation and can trigger cellular stress responses researchgate.net.

Cellular and Molecular Targets of this compound Interaction

Protein Binding and Conformational Changes Induced by this compound

The interaction of small molecules with proteins can lead to the formation of binding complexes and induce conformational changes in the protein structure. While specific data on this compound binding to proteins is limited in the provided context, related nitrosoureas and platinum-based drugs have been shown to interact with proteins researchgate.net. For example, lomustine (B1675051) (CCNU) can cause carbamoylation of amino acids in proteins, which can alter protein function researchgate.net.

Studies on platinum complexes, such as cisplatin and oxaliplatin, have demonstrated their ability to bind to proteins like ubiquitin, leading to changes in protein conformation, such as an increase in alpha-helix content. The binding of a ligand can stabilize specific protein conformations or induce shifts between different conformational states, impacting protein activity and interactions. These protein interactions and the resulting conformational changes may play a role in the cellular response to this compound exposure nih.gov.

Enzyme Inhibition and Modulation by this compound

Enzymes are crucial cellular catalysts, and their inhibition or modulation can have significant impacts on metabolic pathways and cellular functions. The hypothesized biological mechanism of action for this compound includes potential enzyme inhibition nih.gov. Related nitrosoureas, like lomustine, have been reported to inhibit several key enzymatic processes, partly through the carbamoylation of amino acids researchgate.net.

Enzyme inhibition can occur through various mechanisms, including competitive binding at the active site or non-covalent binding at allosteric sites, leading to changes in catalytic activity. Modulation of enzyme activity can also involve covalent modification. Studies investigating the binding affinity of related compounds with specific enzyme targets have indicated potential for inhibition nih.gov. While direct experimental data on this compound's specific enzyme targets and the nature of their modulation is not extensively detailed in the provided snippets, the general mechanisms observed for related nitrosoureas suggest that enzyme interactions could contribute to this compound's biological effects nih.govresearchgate.net.

Downstream Cellular Responses to this compound Exposure

Exposure of cells to this compound triggers a cascade of downstream cellular responses, primarily as a consequence of the induced DNA damage and potential interactions with other cellular targets rna-society.org. These responses are part of the cell's defense mechanisms and can ultimately determine cell fate.

One of the key cellular responses to DNA damage induced by alkylating agents like nitrosoureas is the activation of cell cycle checkpoints. These checkpoints are surveillance mechanisms that halt the cell cycle at specific phases (e.g., G1, S, or G2/M) to allow time for DNA repair. If the damage is irreparable or exceeds a certain threshold, the cell can initiate programmed cell death, or apoptosis wikipedia.orgresearchgate.net. The p53 protein plays a significant role in these responses, acting as a transcriptional activator of genes involved in cell cycle arrest and apoptosis.

Mismatch repair (MMR) proteins are also involved in recognizing and processing DNA damage induced by agents like CCNU and cisplatin, influencing cellular sensitivity and the activation of downstream signaling pathways. Aberrant processing of DNA lesions by MMR can lead to the generation of DNA structures that trigger checkpoint activation and cell killing. Cellular responses can be assessed by analyzing parameters such as cell cycle distribution and the induction of apoptosis. Differences in cellular responses, including growth inhibition and survival, can be observed depending on factors like MMR status and p53 function.

DNA Damage Response Pathways and Signaling Cascades

The alkylation of DNA by agents like this compound triggers a cascade of events known as the DNA damage response (DDR). cellsignal.comresearchgate.netnih.gov The DDR is a complex network of pathways designed to detect DNA lesions, signal their presence, and orchestrate repair mechanisms or induce cellular demise if the damage is irreparable. cellsignal.comresearchgate.netnih.gov While specific details regarding this compound's interaction with individual DDR pathways are limited in the provided information, the general action of nitrosoureas involves the formation of DNA adducts and interstrand cross-links. cuni.cz These lesions are potent inducers of the DDR, activating key signaling kinases such as Ataxia-telangiectasia mutated (ATM) and ATM-Rad3-related (ATR), which in turn phosphorylate downstream mediators like checkpoint kinases (e.g., CHK1 and CHK2). researchgate.net These signaling cascades are crucial for coordinating cell cycle progression, DNA repair, and, if necessary, initiating apoptosis or senescence. researchgate.netnih.gov

Cell Cycle Perturbations and Arrest

DNA damage induced by alkylating agents typically leads to cell cycle arrest at specific checkpoints, preventing the replication and segregation of damaged DNA. researchgate.netbiologists.comelifesciences.org The DNA lesions caused by nitrosoureas, including proposed alkylation and cross-linking by this compound, are potent signals for initiating cell cycle checkpoints, particularly at the G2/M phase. researchgate.netbiologists.com Arrest at these checkpoints allows time for DNA repair mechanisms to operate. If the damage is too extensive, the persistent activation of cell cycle checkpoints can contribute to the induction of programmed cell death or senescence. researchgate.netmdpi.com Studies on other DNA-damaging agents, such as cisplatin, have demonstrated their ability to induce cell cycle captures, leading to cell death. researchgate.net While direct experimental data on this compound's specific effects on cell cycle phases are not detailed in the provided results, its classification as a DNA-alkylating nitrosourea analog strongly suggests it would induce similar cell cycle perturbations.

Comparative Analysis of this compound Mechanisms with Related Nitrosoureas

This compound is described as a nitrosourea analog, implying shared mechanistic features with other compounds in this class, such as BCNU (Carmustine) and CCNU (Lomustine). nih.govresearchgate.netnih.gov The primary shared mechanism among these agents is their ability to act as alkylating agents, leading to DNA damage, including cross-links. cuni.cz This common activity underlies their use in chemotherapy.

Preclinical Research Models and Biological Activities of Cis Cccnu

In Vitro Studies of cis-Cccnu Activity in Cellular Systems

In vitro studies using cellular systems provide a controlled environment to assess the direct effects of this compound on various cell types, particularly cancer cells. These studies are fundamental in understanding the compound's mechanism of action at the cellular level.

Cytotoxicity Assays in Tumor Cell Lines

Cytotoxicity assays are widely used to determine the ability of this compound to induce cell death or inhibit the growth of tumor cells. These assays typically involve exposing different cancer cell lines to varying concentrations of the compound and measuring cell viability after a defined period. For example, studies evaluating the cytotoxicity of various agents, including nitrosoureas like CCNU (a related compound), in different tumor cell lines have demonstrated varying sensitivities across different cancer types. nih.govaacrjournals.org The sensitivity of cell lines to cytotoxic drugs can differ significantly, highlighting the importance of testing across a panel of tumor types. nih.govnih.gov Assays such as the MTT assay are commonly employed to quantify cell viability in these studies. waocp.comresearchgate.net

Ex Vivo and Spheroid Models in this compound Research

Ex vivo models and multicellular tumor spheroids (MCTS) offer more complex and physiologically relevant systems compared to traditional 2D cell cultures. They better mimic the 3D structure, cell-cell interactions, and microenvironment of solid tumors. induspublishers.commdpi.com

Multicellular Tumor Spheroid Systems for this compound Evaluation

Multicellular tumor spheroids are 3D aggregates of cancer cells that replicate key features of solid tumors, including gradients in oxygen, nutrients, and proliferation, as well as cell-cell contacts and extracellular matrix development. induspublishers.commdpi.comnih.gov These characteristics contribute to altered drug penetration and the development of drug resistance, which are often observed in clinical settings. induspublishers.comnih.govfacellitate.com Studies using spheroids, including those with related nitrosoureas like CCNU, have shown differential drug sensitivities between cells in the outer layers and those in the core of the spheroid. psu.edunih.gov Spheroid models are considered valuable for evaluating the efficacy of anticancer agents under conditions that more closely resemble the in vivo tumor microenvironment. nih.gov Changes in spheroid shape and volume are also used to evaluate therapeutic efficacy. facellitate.com

Application of Organoid Models in this compound Response Studies

Organoid models are 3D cultures derived from primary tissues or pluripotent stem cells that self-organize into structures resembling the original organ, including some of its cellular heterogeneity and architecture. scienceopen.com They represent a significant advancement in preclinical modeling as they can capture more complexity than spheroids and 2D cultures. scienceopen.com Organoids can be derived from patient tumors, offering a platform for evaluating drug responses that may be more predictive of clinical outcomes. scienceopen.comresearchgate.net While specific studies on this compound and organoids were not prominently found in the search results, the application of organoid models in cancer research, including for evaluating drug efficacy and studying disease mechanisms, is a rapidly growing field. scienceopen.comnih.gov Organoids are used to study various aspects of cancer biology and therapeutic responses, including in the context of specific genetic alterations and the tumor microenvironment. biorxiv.orgnih.gov

Based on the conducted searches, specific detailed information regarding the preclinical in vivo efficacy, pharmacokinetic-pharmacodynamic correlations, and combinatorial approaches of the chemical compound This compound (PubChem CID 93238) in animal tumor models, as requested in sections 4.3 and 4.4 of the provided outline, was not found in the readily available search results.

The search results provided general information about preclinical animal models for cancer research nih.govnih.govdiaglobal.orgnih.gov, discussions of other nitrosoureas like CCNU (Lomustine) and its metabolites in animal models researchgate.netbiorxiv.orgnih.gov, and studies on combination therapies involving different chemotherapeutic agents nih.gov. However, none of the results specifically detailed preclinical in vivo studies evaluating the efficacy or pharmacokinetic-pharmacodynamic properties of the compound identified as this compound (CID 93238) in animal tumor models or its use in combinatorial approaches in such models.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on the preclinical research models and biological activities of this compound (CID 93238) based on the information obtained from the searches.

Mechanisms of Cellular Resistance to Cis Cccnu and Strategies to Overcome It

Cellular and Molecular Determinants of cis-Cccnu Resistance

Resistance to alkylating agents, such as this compound, is a multifactorial phenomenon involving complex cellular and molecular adaptations that reduce the drug's ability to induce lethal damage. These determinants can be broadly categorized into alterations affecting drug accumulation, DNA repair capacity, and cellular detoxification systems.

Alterations in Cellular Drug Accumulation and Efflux

Changes in the transport of alkylating agents across the cell membrane can significantly impact intracellular drug concentrations and, consequently, cytotoxicity. Decreased cellular uptake or increased efflux of the drug can lead to reduced intracellular accumulation, thereby conferring resistance. While specific data for this compound is limited in the provided context, mechanisms observed for other alkylating agents, such as altered expression or activity of membrane transporters, are likely to play a role in resistance to nitrosoureas as well.

DNA Repair Mechanisms in Response to this compound Damage

Alkylating agents, including this compound and related nitrosoureas like Lomustine (B1675051) (CCNU) and Carmustine (B1668450) (BCNU), exert their cytotoxic effects primarily by damaging DNA through alkylation and the formation of interstrand cross-links. wikipedia.orgmims.commims.comnewdrugapprovals.orgmedac.eudoctorlib.org Cellular DNA repair mechanisms are critical determinants of sensitivity or resistance to these agents. Enhanced DNA repair capacity allows cancer cells to remove or tolerate the drug-induced lesions, thus preventing the downstream signaling that leads to cell death. Key DNA repair pathways involved in counteracting the effects of alkylating agents include the mismatch repair (MMR) system and direct reversal of damage, particularly O6-methylguanine-DNA methyltransferase (MGMT). oup.com While MMR defects can sometimes be associated with resistance to DNA damaging drugs, their role in resistance to non-methylating agents like nitrosoureas is less clear compared to methylating agents. oup.com The ability to repair DNA damage is a significant factor contributing to resistance to platinum-based drugs, which also induce DNA lesions. capes.gov.brnih.gov

Role of Cellular Antioxidant Systems in Resistance

Cellular detoxification systems, particularly those involving thiol-containing molecules like glutathione (B108866) (GSH), play a vital role in protecting cells from the cytotoxic effects of electrophilic compounds, including alkylating agents. nih.govmdpi.com Glutathione S-transferases (GSTs) are enzymes that catalyze the conjugation of glutathione to various electrophiles, facilitating their detoxification and excretion. Elevated levels of GSH and increased GST activity have been associated with resistance to several chemotherapeutic agents by conjugating with the drug or its reactive intermediates, thereby reducing their ability to interact with cellular targets like DNA. researchgate.net While specific data for this compound is not detailed, it is plausible that similar mechanisms involving enhanced antioxidant defense contribute to resistance against this compound, as observed with other alkylating agents. capes.gov.brnih.gov

Cross-Resistance Patterns of this compound with Other Alkylating Agents

Cross-resistance, where a cell line resistant to one drug also exhibits resistance to another, can occur between agents with similar mechanisms of action or shared resistance pathways. Nitrosoureas, including Lomustine (CCNU) and Carmustine (BCNU), generally show partial cross-resistance with each other. wikipedia.orgmedac.eudoctorlib.org However, cross-resistance between nitrosoureas and conventional alkylating agents is often less common. wikipedia.orgmedac.eudoctorlib.orgpsu.edu Studies have indicated that tumors resistant to certain alkylating agents are not necessarily cross-resistant to BCNU, and vice versa, suggesting some differences in their precise mechanisms of action or the dominant resistance pathways involved. psu.edu

Investigational Strategies to Modulate this compound Resistance in Preclinical Settings

Overcoming resistance to alkylating agents like this compound is a major focus of preclinical research. Various strategies are being investigated to re-sensitize resistant cells and improve treatment outcomes.

Combination Therapies to Sensitize Resistant Cellular Models

Combination therapy, involving the co-administration of this compound with other agents, is a promising strategy to circumvent or reduce resistance. This approach can target multiple resistance mechanisms simultaneously or exploit synergistic interactions between the drugs. Preclinical studies investigating combination therapies for related nitrosoureas and alkylating agents, such as BCNU and Temozolomide (B1682018), have explored the use of agents that inhibit DNA repair pathways (like MGMT inhibitors), modulate cellular detoxification systems, or target pro-survival signaling pathways in resistant cells. newdrugapprovals.orgmybiosource.com While specific data on combination therapies involving this compound were not extensively detailed in the search results, the principles derived from studies with related compounds suggest that combining this compound with inhibitors of key resistance pathways, such as DNA repair or glutathione-related enzymes, could be a viable strategy to enhance its efficacy in resistant settings.

Molecular Targeting of Resistance Pathways and Factors

Cellular resistance to chemotherapeutic agents, including nitrosoureas like this compound, is a significant challenge in cancer treatment. While specific molecular targeting strategies directly addressing this compound resistance are not extensively detailed in the provided search results, research into resistance mechanisms and molecular targeting for related compounds such as cisplatin (B142131) and temozolomide offers insights into potential pathways involved. These general mechanisms often revolve around altered drug accumulation, enhanced DNA repair, evasion of apoptosis, and activation of survival signaling pathways.

One key area of molecular targeting in overcoming chemotherapy resistance involves DNA repair pathways. Cancer cells can develop resistance by increasing their capacity to repair the DNA damage induced by alkylating agents. For instance, nucleotide excision repair (NER) and mismatch repair (MMR) are significant DNA repair mechanisms implicated in resistance to platinum-based drugs like cisplatin. nih.govnih.gov Enhanced expression of proteins involved in these pathways, such as excision repair cross-complementing-1 (ERCC1), has been associated with reduced sensitivity to chemotherapy. nih.gov Inhibitors targeting specific components of DNA repair, such as PARP inhibitors, have shown promise in sensitizing resistant cancer cells to chemotherapy by hindering their ability to effectively repair DNA damage. nih.gov While this is primarily discussed in the context of cisplatin and other agents, the principle of targeting DNA repair could be relevant to resistance to other DNA-damaging agents like this compound.

Apoptosis evasion is another critical mechanism of resistance. Cancer cells can circumvent programmed cell death induced by chemotherapy through various molecular alterations. Overexpression of inhibitor of apoptosis protein (IAP) family members, such as XIAP and Survivin, has been linked to resistance to several chemotherapeutic agents, including cisplatin. nih.gov Strategies targeting IAPs, such as using SMAC mimetics, are being explored to restore apoptotic sensitivity. nih.gov Additionally, aberrant activation of the nuclear factor kappa-B (NF-κB) signaling pathway can promote resistance to apoptosis in various cancers, contributing to resistance against drugs like cisplatin. nih.govresearchgate.net Targeting the NF-κB pathway represents a potential strategy to overcome this form of resistance.

Alterations in drug transport can also contribute to resistance. Reduced intracellular accumulation of a drug, either through decreased uptake or increased efflux, can render cancer cells less sensitive to its cytotoxic effects. For cisplatin, impaired uptake, potentially involving transporters like copper transporter 1 (CTR1), and increased efflux mediated by proteins such as MRP2 (ABCC2), have been described as resistance mechanisms. nih.govnih.gov While specific transporters affecting this compound are not identified in the search results, targeting efflux pumps or enhancing uptake mechanisms are general strategies considered in overcoming multidrug resistance.

Furthermore, the activation of various intracellular signaling pathways can promote cell survival and contribute to chemotherapy resistance. The PI3K/Akt/mTOR pathway is an important pathway involved in regulating cell survival, proliferation, and apoptosis, and its dysregulation has been implicated in resistance to various therapies, including cisplatin and temozolomide. dovepress.comresearchgate.netscientificarchives.com Inhibiting components of this pathway is a strategy being investigated to resensitize cancer cells to chemotherapy. dovepress.comscientificarchives.combiomolther.org Other pathways like the MAPK (RAS/RAF/MEK/ERK) pathway have also been associated with resistance, and targeting these pathways is an area of research in overcoming resistance to different agents. nih.gov

Analytical Methodologies for Cis Cccnu Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods provide invaluable information about the molecular structure and composition of cis-Cccnu. These techniques are fundamental in confirming the identity of the synthesized compound and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a cornerstone technique for the structural elucidation of organic molecules like this compound. By analyzing the chemical shifts, splitting patterns, and integration of signals in the NMR spectra, researchers can determine the arrangement of atoms and functional groups within the molecule. For compounds with cis/trans isomerism, such as derivatives related to CCNU, NMR is critical for confirming the specific cis configuration researchgate.netresearchgate.netorganicchemistrydata.org. Differences in the chemical environments of nuclei in cis and trans isomers lead to distinct signals in their NMR spectra, allowing for differentiation and confirmation of the desired isomer docbrown.info. Studies on related hydroxylated metabolites of CCNU, including cis-4'-hydroxy CCNU, have utilized ¹H and ¹³C NMR to verify their structures researchgate.netresearchgate.netresearchgate.net. For cis-4'-hydroxy CCNU, characteristic signals in the ¹H NMR spectrum have been reported, as have specific peaks in the ¹³C NMR spectrum researchgate.netresearchgate.netresearchgate.net.

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern of this compound, which is essential for confirming its molecular formula and identifying impurities or degradation products. LC-MS/MS couples the separation power of liquid chromatography with the detection and identification capabilities of tandem mass spectrometry thermofisher.comresearchgate.net. This hyphenated technique is particularly useful for analyzing complex samples, such as biological matrices, where this compound or its metabolites may be present at low concentrations veeprho.comclinicaltrials.govtandfonline.comscispace.com. LC-MS/MS allows for the selective detection and quantification of the target compound based on its specific mass-to-charge ratio (m/z) and characteristic fragmentation ions thermofisher.com. Predicted collision cross-section (CCS) values for this compound have been reported, which can aid in its identification and characterization using ion mobility-mass spectrometry techniques uni.lu. LC-MS and LC-MS/MS have been widely applied in the analysis of nitrosoureas, including CCNU and its metabolites, for purposes such as validating molecular weight and assessing purity tandfonline.com.

Chromatographic Methods for Quantification and Separation

Chromatographic techniques are indispensable for separating this compound from impurities or other components in a mixture and for quantifying its amount.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Retention

High-Performance Liquid Chromatography (HPLC) is a widely used technique for assessing the purity of this compound and determining its retention behavior under specific chromatographic conditions veeprho.comtandfonline.com. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. By using appropriate columns and mobile phase systems, this compound can be separated from related compounds, isomers, and impurities hplc.eu. The retention time of this compound under standardized HPLC conditions serves as a characteristic identifier and is used to assess batch consistency . HPLC methods have been developed and validated for the analysis of CCNU and its metabolites, demonstrating their utility in separating these related compounds researchgate.netresearchgate.net.

HPLC-UV for Metabolite Detection in Biological Matrices

HPLC coupled with a UV detector (HPLC-UV) is a common method for detecting and quantifying compounds with UV-absorbing chromophores, including this compound and its metabolites, in biological matrices researchgate.netuni.lu. While parent CCNU may be rapidly metabolized, its hydroxylated metabolites, such as cis-4'-hydroxy CCNU, are detectable in biological samples using HPLC-UV researchgate.nettandfonline.comnih.govpsu.edu. This technique is valuable for pharmacokinetic studies, allowing researchers to monitor the levels of this compound and its metabolites over time researchgate.netnih.govnih.gov. Specific HPLC-UV methods have been developed for the detection and quantification of cis- and trans-4'-hydroxylomustine in plasma, highlighting the ability of this method to separate and measure these isomeric metabolites researchgate.netresearchgate.netresearchgate.net. The sensitivity of HPLC-UV methods can vary depending on the specific compound and matrix, but they have been successfully applied for the analysis of nitrosoureas in various biological fluids tandfonline.com.

Advanced Techniques for Molecular Target Identification

Advanced techniques for molecular target identification enable researchers to move beyond traditional binding assays to gain a more global and unbiased view of compound-protein interactions within complex biological systems. These methods are essential for discovering intended targets, identifying off-target interactions, and understanding the polypharmacology of small molecules. wikipedia.orgnih.govfishersci.co.ukfishersci.cawikipedia.org

Capture Compound Mass Spectrometry (CCMS) for Protein Interactions

Capture Compound Mass Spectrometry (CCMS) is a chemoproteomic technology designed for the unbiased, proteome-wide identification of specific binding protein targets for small molecules. nih.govwikipedia.org This technique utilizes specially designed trifunctional molecules, known as Capture Compounds®. wikipedia.orgnih.gov Each Capture Compound® typically incorporates three key functionalities: a selectivity function (the small molecule of interest, or a derivative), a reactivity function (often a photoreactive group), and a sorting function (such as biotin). wikipedia.orgfishersci.co.uk

The process involves incubating the Capture Compound® with a biological sample, such as cell or tissue lysate, membrane suspensions, or even live cells. nih.govfishersci.co.uk A reversible, affinity-driven interaction occurs between the selectivity function (the compound) and its target proteins. wikipedia.orgfishersci.co.uk Subsequently, photo-activation of the reactivity function induces covalent cross-linking, irreversibly binding the Capture Compound® to interacting proteins. wikipedia.orgfishersci.co.uk This covalent bond is a key advantage, allowing for the capture of even weak or transient interactions. nih.gov

Following the covalent capture, the sorting function facilitates the isolation of the Capture Compound®-protein complexes from the complex biological matrix. wikipedia.orgfishersci.co.uk For instance, if biotin (B1667282) is used as the sorting function, streptavidin-coated beads can be employed for affinity purification. fishersci.co.uk The isolated proteins are then typically subjected to proteolytic digestion, and the resulting peptides are analyzed using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). wikipedia.orgfishersci.co.uk Interrogation of the mass spectrometry data allows for the identification of the specific proteins that were covalently bound by the Capture Compound®. wikipedia.org

CCMS is a powerful tool throughout various stages of drug discovery and development, including target deconvolution, target engagement assays, and the identification of off-target interactions that may be associated with adverse effects. wikipedia.orgnih.govfishersci.co.ukfishersci.cawikipedia.orgnih.gov It can be applied to investigate diverse protein classes, including those that are challenging to study with other methods, such as transmembrane proteins (e.g., GPCRs) and intracellular targets, directly in their native biological environments. nih.gov The technology provides a ranked list of specific protein interactors, often scored based on specificity and statistical significance. nih.govwikipedia.org

While the principles of CCMS are highly relevant for studying the protein interactions of small molecules like this compound, specific research detailing the application of CCMS for identifying the molecular targets of this compound was not found in the consulted literature.

Label-Free Protein Target Identification Methods

Label-free protein target identification methods represent another significant class of techniques used to investigate the interactions between small molecules and proteins without requiring chemical modification or labeling of the small molecule itself. guidetopharmacology.orgcenmed.comnih.govchem960.comiiab.me This approach is advantageous as it allows the small molecule to interact with its potential targets in a more native state, potentially providing more accurate biochemical data by avoiding alterations to the molecule's chemical nature or introducing steric hindrance. guidetopharmacology.orgcenmed.com

These methods typically exploit the biophysical changes that occur in a protein upon binding to a small molecule. Examples of label-free techniques used for target identification include those based on changes in protein thermal stability, enzyme sensitivity, molecular structure, or utilizing optical signals. guidetopharmacology.orgnih.goviiab.mejkchemical.com

One prominent category of label-free methods relies on detecting ligand-induced shifts in protein thermal stability. The Cellular Thermal Shift Assay (CETSA) is a key technique in this category that can be applied in live cells or cell lysates. cenmed.comiiab.me It is based on the principle that when a small molecule binds to a protein, it can increase the protein's thermal stability, making it more resistant to heat-induced denaturation. cenmed.comiiab.me By treating cells or lysates with a compound and then applying a temperature gradient, researchers can assess changes in protein solubility, which is indicative of thermal stability and thus ligand binding. cenmed.com Mass spectrometry-based approaches, such as Thermal Proteome Profiling (TPP or MS-CETSA), combine CETSA with multiplexed quantitative mass spectrometry to enable proteome-wide assessment of protein thermal stability and ligand interactions. chem960.comiiab.me

Another label-free method based on stability is the Drug Affinity Responsive Target Stability (DARTS) technique. cenmed.comscitoys.com DARTS is based on the concept that ligand binding can make a protein more resistant to degradation by proteases. cenmed.com In this method, a small molecule is incubated with a cell lysate, followed by protease treatment. Proteins that are bound by the small molecule are protected from degradation, resulting in higher detectable levels compared to unbound proteins. cenmed.com

Optical techniques also form a basis for label-free interaction studies. Surface Plasmon Resonance (SPR) is a widely used label-free method in the pharmaceutical industry that monitors biomolecular interactions in real-time. guidetopharmacology.org SPR detects changes in the refractive index near a sensor surface (often coated with a thin metal film) as molecules bind to an immobilized interaction partner. guidetopharmacology.org While often used for kinetic and affinity studies, SPR can also be applied in target identification workflows, particularly when a potential target is hypothesized and can be immobilized. guidetopharmacology.org

Label-free methods offer valuable insights into drug-target interactions in a more physiological context. However, they can face challenges such as potential false positives from non-specific interactions and limitations in detecting interactions with low-abundance proteins. cenmed.com

Although these advanced label-free techniques are highly relevant for investigating the molecular targets of small molecules, specific studies detailing the application of these precise methods for identifying the molecular targets of this compound were not found in the consulted literature. These methodologies represent the state-of-the-art approaches that would be employed in comprehensive research to understand the protein-binding profile of a compound like this compound.

Computational and in Silico Approaches in Cis Cccnu Research

Molecular Modeling and Docking Studies for cis-Cccnu Interactions

Molecular modeling and docking studies are computational techniques used to simulate the behavior of molecules and predict how they might interact with each other, particularly how a small molecule ligand binds to a larger biological target, such as a protein or DNA. These methods can provide insights into the preferred binding sites, binding affinity, and the nature of interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and its target.

While specific detailed molecular docking studies focused solely on this compound interacting with particular protein targets are not extensively detailed in the provided search results, the application of these methods to related compounds and general principles can be discussed. Nitrosoureas, as a class of alkylating agents, are known to interact with DNA, leading to crosslinking and inhibition of replication. Computational studies, including quantum chemical calculations and molecular mechanics, have been applied to investigate the molecular structures of DNA crosslinks induced by chloroethylnitrosoureas (CENUs), a class that includes CCNU (lomustine) psl.eu. These studies aim to understand the atomic-level details of how these compounds modify DNA.

Molecular docking simulations are widely used in drug discovery to screen potential drug candidates and predict their binding modes to target proteins mdpi.comresearchgate.netmdpi.com. The methodology typically involves preparing the ligand and the protein structure, defining a search space around the potential binding site, and running docking algorithms to find stable binding poses and estimate binding energies researchgate.netmdpi.com. Examples of such studies on other compounds demonstrate the process, including the use of software like AutoDock Vina and analysis of interaction types and binding energies mdpi.commdpi.com.

For this compound, molecular modeling could be used to explore its conformational landscape and predict its interactions with biological macromolecules. Given its hypothesized mechanism as an alkylating agent, similar to N-Me-cis-CCCNU, which is thought to crosslink DNA strands, docking studies could focus on its potential binding sites within DNA minor or major grooves or its interaction with DNA repair enzymes . Computational analysis of the stability of different configurations, such as the cis arrangement, can also be investigated through quantum chemical calculations, as shown in studies on other cis compounds where high energy barriers can influence the favorability of certain configurations acs.org.

Enzyme interaction studies using computational methods can also be relevant, as suggested for a related compound, to investigate the binding affinity with specific enzyme targets and understand potential alterations in enzymatic pathways .

Quantitative Structure-Activity Relationship (QSAR) Analysis for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique used to establish a correlation between the structural properties of a set of compounds and their biological activities. This allows for the prediction of the activity of new, untested compounds based on their molecular structures. QSAR models are built using a dataset of compounds with known structures and measured biological activities, employing various molecular descriptors and statistical methods.

QSAR analysis has been applied to derivatives of CCNU (lomustine), a related nitrosourea (B86855) researchgate.netresearchgate.net. These studies have investigated the relationship between calculated molecular descriptors and the anticancer activity of these compounds researchgate.net. Descriptors used in such analyses can include those derived from Density Functional Theory (DFT) calculations, such as frontier molecular orbital energies (HOMO and LUMO), net atomic charges, and reactivity descriptors, as well as physicochemical properties like the n-octanol/water partition coefficient (logP) psl.euresearchgate.net.

Research on CCNU derivatives has shown that parameters like activation energies for the formation of electrophilic centers and the octanol-water partition coefficient can be correlated with anticancer therapeutic index psl.eu. By establishing such correlations, QSAR models can potentially predict the anticancer activity of this compound and its analogues based on their computed molecular properties.

Studies have utilized various statistical methods, such as stepwise multiple regressions, to build QSAR models and identify the key descriptors influencing activity researchgate.net. The predictive power of these models can be evaluated using statistical parameters like R² and Q², as demonstrated in QSAR studies on other compound sets oup.comnih.gov.

For this compound analogues, QSAR analysis could involve:

Defining a set of structurally related compounds, including this compound.

Calculating a range of molecular descriptors for each compound using computational chemistry software.

Gathering experimental biological activity data (if available) for the analogue set.

Developing statistical models correlating the descriptors with the activity.

Validating the models to ensure their robustness and predictive power.

This approach can help in identifying structural features crucial for the activity of this compound and guide the design of novel, more potent or selective analogues.

Bioinformatics and Genomics for Predicting this compound Interactions and Effects

Bioinformatics and genomics provide tools and data for understanding the complex interplay between chemical compounds and biological systems at the molecular level, particularly concerning DNA and gene expression. Bioinformatics combines computer science, statistics, and molecular biology to analyze large biological datasets, while genomics focuses on the structure, function, evolution, and mapping of genomes csic.esgenome.gov.

The primary mechanism of action for nitrosoureas like this compound is believed to involve interactions with DNA, leading to alkylation and crosslinking . Genomics techniques can be used to study these interactions and their downstream effects. For instance, techniques like sequencing can be used to identify genetic variations and mutations genome.gov. While direct studies on how this compound specifically alters the genome at a detailed level using advanced genomics techniques like Hi-C (which studies chromatin interactions) are not explicitly found for this compound in the search results, these methods are broadly applicable to understanding how compounds can influence DNA structure and function wikipedia.orgnih.govbiorxiv.org.

Bioinformatics analysis can be applied to study changes in gene expression profiles in cells or tissues treated with this compound. By analyzing large-scale gene expression data (e.g., from microarrays or RNA-Seq), bioinformatics workflows can identify differentially expressed genes and affected biological pathways springermedizin.decancer.gov. Tools and databases are available for such analyses, including methods for data normalization, clustering, differential expression analysis, and enrichment analysis cancer.govcoursera.org.

Furthermore, bioinformatics can help in predicting potential protein targets of this compound based on its structure and similarity to compounds with known targets. While molecular docking focuses on specific interactions, broader bioinformatics approaches can leverage existing databases of compound-target interactions and biological pathways to infer potential mechanisms of action.

The concept of cis-regulatory elements (sequences in DNA that regulate the expression of genes located on the same molecule) is a key area in genomics and can be studied using bioinformatics psl.eubiorxiv.orgnih.govnih.gov. While this compound is a chemical compound and not a genetic element, its interaction with DNA can potentially influence the function of these regulatory regions, thereby affecting gene expression. Bioinformatics tools can identify conserved cis-regulatory sequences and analyze their enrichment in the promoters of genes affected by the compound nih.gov.

Analyzing genomic data to understand potential DNA interactions and modifications caused by the compound.

Investigating changes in gene expression patterns using bioinformatics tools and workflows.

Utilizing bioinformatics databases and algorithms to predict potential protein targets and affected pathways.

Studying the impact of DNA modifications on cis-regulatory elements and gene regulation.

Systems Biology Approaches for Network-Level Effects of this compound in Cellular Systems

Systems biology is an interdisciplinary field that seeks to understand biological systems as integrated networks of interacting components rather than studying individual components in isolation numberanalytics.comuva.nl. This holistic approach involves integrating data from various sources, including genomics, transcriptomics, proteomics, and metabolomics, and using computational modeling to analyze and predict the behavior of complex biological networks csic.esnih.govcoursera.orgnumberanalytics.com.

Applying systems biology to this compound research involves investigating how the compound perturbs cellular networks and the resulting downstream effects. Since this compound is hypothesized to interact with DNA and potentially other cellular components, it can influence multiple pathways and processes simultaneously. Systems biology approaches can help in understanding these network-level effects.

Key aspects of systems biology relevant to this compound include:

Network Construction and Analysis: Building molecular networks (e.g., protein-protein interaction networks, gene regulatory networks, metabolic networks) based on experimental data from this compound treated cells and public databases coursera.orgnih.gov. Analyzing the topology and dynamics of these networks can reveal key nodes or pathways that are significantly affected by the compound coursera.orgnumberanalytics.comnih.gov.

Integration of Multi-omics Data: Combining data from different high-throughput experiments (e.g., gene expression, proteomics) to get a comprehensive view of the cellular response to this compound csic.esnumberanalytics.com.

Computational Modeling: Developing mathematical or computational models to simulate the behavior of cellular networks under the influence of this compound. These models can help predict the consequences of the compound's interactions and identify potential biomarkers or therapeutic targets nih.gov.

Pathway Analysis: Identifying the biological pathways that are most significantly enriched with genes or proteins affected by this compound treatment. This can provide insights into the primary cellular processes targeted by the compound springermedizin.de.

The Library of Integrated Network-Based Cellular Signatures (LINCS) program is an example of a systems biology initiative that uses high-throughput screening and computational methods to understand how various cell lines respond to chemical perturbations, including bioactive compounds nih.gov. While this compound may or may not be specifically included in such large-scale datasets, the principles and methodologies employed by LINCS are directly applicable to studying the system-wide effects of compounds like this compound.

In silico approaches within systems biology can also involve biosimulation to predict cellular responses to compounds, as demonstrated with other agents like lomustine (B1675051) (CCNU) researchgate.net. These simulations can help in understanding the dynamic effects of the compound on cellular processes over time.

By applying systems biology approaches, researchers can move beyond studying the direct interaction of this compound with a single target and gain a more comprehensive understanding of its effects on the entire cellular system, including compensatory mechanisms and off-target effects.

Q & A

Basic: What experimental techniques are most reliable for determining the molecular structure of cis-Cccnu?

To confirm the molecular configuration of this compound, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (for bond connectivity and stereochemistry) and X-ray crystallography (for absolute stereochemical assignment). For dynamic properties, use molecular dynamics simulations to validate stability under physiological conditions. Ensure reproducibility by cross-referencing results with high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy data. Detailed protocols should adhere to standardized reporting guidelines for structural elucidation .

Basic: How can researchers optimize the synthesis of this compound while minimizing isomerization?

Adopt a Design of Experiments (DOE) approach to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). Monitor isomer ratios using HPLC or GC-MS at each step. Kinetic studies under controlled conditions (e.g., inert atmosphere) can identify isomerization triggers. Purity validation should include chiral chromatography and melting point analysis to confirm stereochemical integrity .

Basic: What methodologies ensure robust validation of this compound’s biological activity in vitro?

Use dose-response assays (e.g., IC50 determination) with appropriate positive/negative controls. Replicate experiments across ≥3 independent trials to account for biological variability. Include counter-screening against related isoforms to confirm selectivity. Data should be analyzed using non-linear regression models (e.g., GraphPad Prism) with error bars representing SEM. Report adherence to ARRIVE guidelines for preclinical studies .

Advanced: How should researchers resolve contradictions in reported pharmacological data for this compound?

Conduct a systematic review with meta-analysis to aggregate data from heterogeneous studies. Stratify results by experimental conditions (e.g., cell lines, assay types) and apply Cochran’s Q test to assess heterogeneity. Use sensitivity analysis to identify outliers. For unresolved discrepancies, design head-to-head comparative studies under standardized protocols, ensuring blinding and randomization .

Advanced: What computational strategies predict this compound’s binding affinity to novel targets?

Combine molecular docking (e.g., AutoDock Vina) with free-energy perturbation (FEP) calculations for binding energy estimation. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For multi-target interactions, apply network pharmacology models to map polypharmacological effects. Cross-validate results with MD simulations (>100 ns trajectories) to assess binding stability .

Basic: Which statistical methods are appropriate for analyzing dose-dependent toxicity data for this compound?

For normally distributed data, use ANOVA with post-hoc Tukey tests . For non-parametric data, apply Kruskal-Wallis with Dunn’s correction . Dose-toxicity relationships should be modeled via probit analysis or logistic regression . Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance. Ensure compliance with FAIR data principles for transparency .

Advanced: How can researchers evaluate this compound’s stability under varying physiological conditions?

Design accelerated stability studies using USP/ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation products via UHPLC-QTOF-MS and assign structures using fragmentation libraries . For pH-dependent stability, perform kinetic profiling across a pH gradient (2–10). Use Arrhenius equation modeling to extrapolate shelf-life under standard conditions .

Advanced: What experimental frameworks assess this compound’s synergistic effects with existing therapeutics?

Implement combinatorial screening (e.g., checkerboard assays) to calculate combination indices (CI) via the Chou-Talalay method. For in vivo validation, use orthotopic xenograft models with dual-agent dosing. Analyze synergy using Loewe additivity or Bliss independence models . Include pharmacokinetic compatibility studies to rule out metabolic interference .

Basic: How should researchers structure literature reviews to identify gaps in this compound research?

Leverage Boolean search strategies in databases (e.g., PubMed, SciFinder) with terms like “this compound AND (synthesis OR pharmacokinetics)”. Use citation chaining (forward/backward snowballing) to trace seminal studies. Map findings using PRISMA flow diagrams to visualize evidence gaps. Prioritize studies with high Rigor and Reproducibility (R&R) scores .

Advanced: What machine learning approaches improve predictive modeling of this compound’s ADMET properties?

Train QSAR models on curated datasets (e.g., ChEMBL) using random forest or neural networks . Validate with k-fold cross-validation and external test sets. For ADMET prediction, integrate graph convolutional networks (GCNs) to encode molecular graphs. Deploy SHAP (SHapley Additive exPlanations) analysis to interpret feature contributions. Ensure model generalizability via domain adaptation techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.